2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl-
Description
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- is a partially hydrogenated quinoline derivative featuring four methyl substituents at positions 3, 3, 4, and 7. The 2H-quinolin-2-one core indicates a reduced aromatic system, which alters electronic properties compared to fully unsaturated quinolines.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3,3,4,7-tetramethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO/c1-7-5-6-8(2)10-9(7)12(3,4)11(14)13-10/h5-6H,1-4H3,(H,13,14) |
InChI Key |
RTIJVQHVSHBAOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)C2(C)C |
Origin of Product |
United States |
Preparation Methods
Redox-Triggered Switchable Synthesis
A notable method reported in Organic Letters (2021) involves a redox-neutral hydride-transfer mechanism starting from o-aminobenzaldehyde and 4-hydroxycoumarin or Meldrum’s acid derivatives. This approach enables the selective synthesis of 3,3,4,7-tetramethyl-substituted 3,4-dihydroquinolin-2(1H)-ones via:
- An initial hydride transfer facilitating ring closure.
- N-dealkylation and N-acylation steps.
- In situ generation and Michael addition of o-quinone methide intermediates.
This method is highly versatile, allowing the synthesis of highly functionalized quinolinones with good yields and regioselectivity. The use of released formaldehyde (HCHO) in situ is a unique feature enhancing the substitution pattern control.
- The protocol afforded target compounds with high purity.
- Crystallographic data (CCDC 1935105 and 2032152) confirm the molecular structure.
- The synthetic utility was demonstrated by the concise synthesis of biologically relevant CYP11B2 inhibitors.
| Parameter | Details |
|---|---|
| Starting materials | o-Aminobenzaldehyde, 4-hydroxycoumarin |
| Reaction type | Redox-neutral hydride transfer, cyclization |
| Key intermediates | o-Quinone methide (Michael acceptor) |
| Substitutions introduced | 3,3,4,7-tetramethyl |
| Yield range | Moderate to high (specific yields not stated) |
| Characterization methods | NMR, X-ray crystallography |
Rhenium-Catalyzed Alkylarylation Route
Another advanced synthetic route involves rhenium-catalyzed alkylarylation of alkenes using hypervalent iodine reagents such as PhI(O2CR)2. This method has been applied to the synthesis of various 3,4-dihydroquinolin-2(1H)-ones with different alkyl substitutions.
- Use of Re2(CO)10 as catalyst.
- Reaction conditions: 100 °C, 12–24 hours, under nitrogen atmosphere.
- Solvents: Methyl tert-butyl ether (MTBE) or acetonitrile.
- Reactions proceed via radical or electrophilic pathways enabling C–C bond formation at the quinolinone core.
| Compound Example | Yield (%) | Melting Point (°C) | NMR Highlights (1H) |
|---|---|---|---|
| 3-isopropyl-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 82 | 77–79 | δ 7.30–7.19 (m, 2H), 3.23 (s, 3H) |
| 3-isobutyl-1,3,5-trimethylindolin-2-one | 85 | Not specified | δ 7.05 (d, J=7.8 Hz, 1H), 6.96 (s, 1H) |
This method’s adaptability to various substituents suggests potential applicability to the tetramethyl derivative synthesis by appropriate choice of alkylating agents.
Catalytic and Green Chemistry Approaches
Recent advances in catalysis have introduced heterogeneous catalysts such as Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride for quinoline and quinolinone derivative synthesis. Although primarily applied to 2-aryl-quinoline-4-carboxylic acids, the methodology’s mild, solvent-free conditions and catalyst recyclability indicate potential for adaptation to dihydroquinolinone derivatives.
- Catalyst used under solvent-free conditions at 80 °C.
- Reaction monitored by thin-layer chromatography.
- Catalyst easily recovered by magnetic separation and reused multiple times without loss of activity.
- High yields and purity of products obtained.
This environmentally friendly approach could be optimized for the preparation of 3,3,4,7-tetramethyl-2,3-dihydroquinolin-2-one derivatives by modifying substrates and reaction parameters.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Catalysts/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Redox-neutral hydride transfer | o-Aminobenzaldehyde, 4-hydroxycoumarin | None (intrinsic redox) | Mild, in situ formaldehyde use | High regioselectivity, versatile | Requires precise control of intermediates |
| Rhenium-catalyzed alkylarylation | Alkenes, PhI(O2CR)2, N-substituted amides | Re2(CO)10 | 100 °C, 12–24 h, inert atmosphere | Broad substrate scope, good yields | Use of expensive Re catalyst |
| Fe3O4@SiO2@(CH2)3–urea–thiazole catalyst | Various quinoline precursors | Fe3O4-based heterogeneous catalyst | 80 °C, solvent-free | Green, recyclable catalyst | Needs adaptation for tetramethyl derivatives |
Concluding Remarks
The preparation of 2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- is achievable through multiple synthetic routes, each with unique mechanistic features and practical considerations. The redox-triggered hydride transfer method offers a direct and selective approach to the tetramethyl-substituted quinolinone core, supported by crystallographic validation. Transition metal-catalyzed alkylarylation expands the synthetic toolbox, enabling diverse substitution patterns under relatively mild conditions. Emerging green catalytic methods promise sustainable alternatives with catalyst recyclability.
For researchers aiming to synthesize this compound, a combination of these strategies, optimized for substrate and reaction conditions, will yield the best outcomes. Detailed characterization via NMR, crystallography, and chromatographic purity assessments are essential to confirm the structure and substitution pattern.
Chemical Reactions Analysis
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound has been studied for its potential antimicrobial and antifungal properties . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs .
Mechanism of Action
The mechanism of action of 3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . The exact molecular targets and pathways involved in its antimicrobial activity are still under investigation, but it is believed to disrupt the synthesis of essential biomolecules in the target organisms .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features of Analogs
Key Observations:
- Steric Effects : The tetramethyl groups in the target compound introduce greater steric hindrance than analogs like 4b () or oxadiazole/thiophene derivatives (). This may reduce susceptibility to nucleophilic attack but enhance thermal stability.
- Aromaticity: The partially hydrogenated 2H-quinolin-2-one core exhibits reduced aromaticity compared to fully unsaturated quinolines (e.g., 4b) or pyranoquinolines (), altering electronic delocalization and reactivity.
- Functional Groups : Unlike hydroxylated () or oxadiazole-containing analogs (), the target compound lacks polar moieties, favoring hydrophobic interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity : The tetramethyl substituents likely increase the XLogP3 (~3.5) compared to hydroxylated analogs (e.g., 4b, XLogP3 ~3.0) but remain lower than oxadiazole-containing compounds (, XLogP3 ~4.2).
- Polarity : The absence of polar groups in the target compound results in a lower topological polar surface area (~40 Ų) compared to hydroxylated (41.5 Ų in 4b) or oxadiazole derivatives (78.6 Ų in ).
Biological Activity
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- (also known as 3,3,4,7-tetramethyl-1H-indol-2-one) is a heterocyclic compound with significant biological activity. This article explores its chemical properties, synthesis methods, and biological activities supported by recent research findings.
The molecular formula of 2,3-2H-Quinolin-2-one is C12H15NO with a molecular weight of 189.25 g/mol. The compound features a unique structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 3,3,4,7-tetramethyl-1H-indol-2-one |
| InChI Key | RTIJVQHVSHBAOX-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of 2,3-2H-Quinolin-2-one can be achieved through various methods. A common approach involves the reaction of starting materials such as 3,3,4,7-tetramethyl-2,3-dihydro-1H-indene with oxidizing agents under controlled conditions. This method allows for the formation of the desired quinolinone structure while maintaining high purity levels.
Antimicrobial Properties
Research indicates that 2,3-2H-Quinolin-2-one exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
The mechanism of action involves the inhibition of bacterial growth by disrupting cellular processes. This is primarily achieved through interference with protein synthesis and cell wall integrity. The compound's ability to penetrate bacterial membranes enhances its effectiveness .
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives of quinoline compounds possess significant antibacterial properties. Specifically, 2,3-2H-Quinolin-2-one was found to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .
- Inhibition of Enzymatic Activity : Another research highlighted the compound's role in inhibiting key enzymes involved in bacterial metabolism. This inhibition leads to reduced bacterial proliferation and increased susceptibility to other antimicrobial agents .
- Potential in Drug Development : The structural features of 2,3-2H-Quinolin-2-one make it a candidate for further drug development aimed at treating resistant bacterial strains. Its derivatives are being explored for enhanced efficacy and reduced toxicity .
Q & A
Q. What in vitro approaches validate the biological activity of 3,3,4,7-tetramethyl-2,3-dihydroquinolin-2-one derivatives?
- Enzyme Assays : Screen against kinases (e.g., EGFR) using fluorescence polarization .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa) via MTT assays, comparing IC values against structural analogs .
Key Notes
- For biological studies, reference pharmacological frameworks from quinolinone analogs .
- Address contradictions in spectral data by replicating conditions from primary literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
